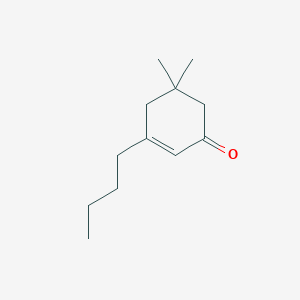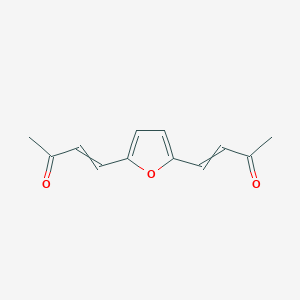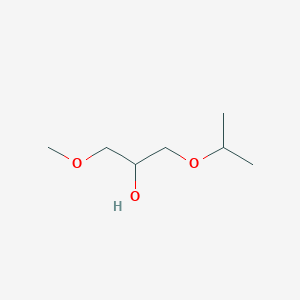![molecular formula C11H12N2O2 B14643040 2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol CAS No. 52252-02-5](/img/structure/B14643040.png)
2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol is a complex organic compound with a unique structure that includes both an amino group and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the cyclization of a suitable naphthalene derivative with an amino alcohol under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in product quality. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.
3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan: Contains a furan ring and different functional groups.
Uniqueness
2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol is unique due to its specific combination of an amino group and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
52252-02-5 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-amino-3a,4,9,9a-tetrahydrobenzo[f][1,3]benzoxazol-8-ol |
InChI |
InChI=1S/C11H12N2O2/c12-11-13-8-4-6-2-1-3-9(14)7(6)5-10(8)15-11/h1-3,8,10,14H,4-5H2,(H2,12,13) |
Clave InChI |
SFCYHHTWJFDQMW-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CC3=C1C=CC=C3O)OC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


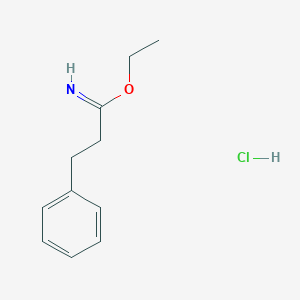


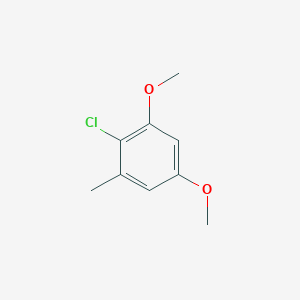


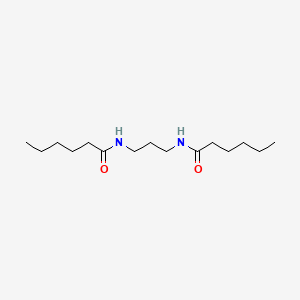


![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
